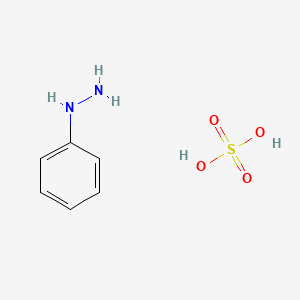

Phenylhydrazine Sulfate

Description

Historical Milestones in Hydrazine (B178648) Chemistry: Emil Fischer's Contributions to Phenylhydrazine (B124118) Discovery and Initial Characterization

The history of phenylhydrazine is intrinsically linked to the pioneering work of German chemist Hermann Emil Fischer. In 1875, while working as an assistant to Adolf von Baeyer at the University of Strasbourg, Fischer synthesized the first hydrazine derivative, phenylhydrazine. nobelprize.orgfi.edufamousscientists.org This discovery, reportedly accidental, was a landmark achievement in organic chemistry and laid the groundwork for much of Fischer's subsequent illustrious career, which included receiving the Nobel Prize in Chemistry in 1902. nobelprize.orgfi.edumsu.edu

Fischer prepared phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.org He was the first to characterize this new class of compounds, which he named "hydrazines. academie-sciences.fr" His initial research demonstrated the key properties of hydrazines and their relationship to hydrazobenzene. nobelprize.org Fischer's work was not confined to the synthesis of phenylhydrazine; he also explored its reactivity, notably its reaction with aldehydes and ketones to form crystalline derivatives called hydrazones. academie-sciences.frwikipedia.org

This reactivity proved to be of immense importance in his groundbreaking research on carbohydrates. Fischer utilized phenylhydrazine to react with sugars, forming characteristic crystalline solids he named osazones. msu.eduwikipedia.org The formation of these derivatives allowed for the definitive identification and differentiation of various sugars, a task that had previously been challenging. wikipedia.org This application of phenylhydrazine was instrumental in elucidating the structures of glucose, fructose (B13574), and mannose, transforming the understanding of carbohydrate chemistry. nobelprize.org

Phenylhydrazine Sulfate (B86663) as a Core Chemical Entity in Synthetic and Analytical Chemistry

Phenylhydrazine sulfate, the salt formed from phenylhydrazine and sulfuric acid, serves as a crucial reagent in both synthetic and analytical chemistry. The combination with sulfuric acid can enhance the reactivity of phenylhydrazine, making it a valuable tool in various chemical transformations and analytical methods.

In synthetic chemistry , phenylhydrazine and its sulfate salt are fundamental for the synthesis of a wide array of heterocyclic compounds. One of the most notable applications is the Fischer indole (B1671886) synthesis, a reaction discovered by Emil Fischer in 1883. chemicalbook.com This reaction involves the heating of phenylhydrazones of aldehydes or ketones with an acid catalyst, such as sulfuric acid, to produce indole derivatives. wikipedia.orgacademie-sciences.fr Indoles are important structural motifs found in many pharmaceuticals and dyes. wikipedia.orgchemicalbook.com Phenylhydrazine also serves as a precursor for the synthesis of pyrazoles and other nitrogen-containing heterocycles.

In analytical chemistry , this compound is a key reagent for the identification and characterization of carbonyl compounds, particularly aldehydes and ketones. The reaction with these functional groups yields phenylhydrazones, which are often crystalline solids with sharp melting points, facilitating their identification. chemicalbook.comnumberanalytics.com This method has been historically significant in carbohydrate chemistry for the characterization of sugars. numberanalytics.comsmolecule.com The ability of phenylhydrazine to form colored derivatives with certain analytes also allows for its use in colorimetric and spectrophotometric detection methods. solubilityofthings.com For instance, it has been used in the determination of reducing sugars and in methods for detecting specific elements like phosphorus and selenium. chemicalbook.comsolubilityofthings.com

Overview of Phenylhydrazine Derivatives and their Chemical Significance

The true significance of phenylhydrazine in chemical research is amplified by the vast number of derivatives that can be synthesized from it and their wide-ranging applications. The reactivity of the hydrazine moiety allows for the facile creation of a diverse library of compounds with unique chemical and physical properties.

The most prominent derivatives are the phenylhydrazones , formed by the condensation reaction of phenylhydrazine with aldehydes and ketones. numberanalytics.com As mentioned previously, these derivatives are pivotal for the identification and purification of carbonyl-containing compounds. wikipedia.orgnumberanalytics.com The formation of osazones from sugars is a classic example of the utility of phenylhydrazones in stereochemical analysis. msu.edu

Another critical class of derivatives is the indoles , synthesized via the Fischer indole synthesis. wikipedia.org This reaction provides a versatile route to a wide range of substituted indoles, which are core structures in many biologically active molecules and functional materials.

Furthermore, phenylhydrazine derivatives are integral to the synthesis of various heterocyclic compounds . For example, its reaction with β-ketoesters can yield pyrazolone (B3327878) derivatives, which have been investigated for their pharmaceutical potential. The reaction with dicarbonyl compounds can lead to the formation of pyridazine (B1198779) derivatives. The versatility of phenylhydrazine as a building block has led to the synthesis of numerous novel compounds with potential applications in medicinal chemistry and materials science. austinpublishinggroup.com For example, derivatives have been synthesized and investigated for their potential as anticancer agents. austinpublishinggroup.com

Properties

CAS No. |

2545-79-1 |

|---|---|

Molecular Formula |

C6H10N2O4S |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

phenylhydrazine;sulfuric acid |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h1-5,8H,7H2;(H2,1,2,3,4) |

InChI Key |

YUWVDIIHTJLPRI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NN.OS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NN.OS(=O)(=O)O |

Other CAS No. |

2545-79-1 |

Related CAS |

100-63-0 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies of Phenylhydrazine Sulfate and Its Derivatives

Classical and Contemporary Synthesis Routes for Phenylhydrazine (B124118)

The primary industrial synthesis of phenylhydrazine commences with aniline (B41778), a readily available aromatic amine. The conversion process is a two-step reaction involving diazotization followed by reduction. doubtnut.com

Diazotization and Reduction of Anilines

The foundational method for synthesizing phenylhydrazine involves the diazotization of aniline, followed by a reduction step. wikipedia.org This process, known as the Fischer phenylhydrazine synthesis, is a well-established route. omanchem.comennoreindiachemicals.com

The first step is the diazotization of aniline. Aniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a benzenediazonium (B1195382) salt. doubtnut.comdoubtnut.com

The subsequent reduction of the diazonium salt is a critical step, and various reducing agents can be employed. Commonly used reagents include sodium sulfite (B76179) (Na₂SO₃), ammonium (B1175870) bisulfite (NH₄HSO₃), and sodium metabisulfite (B1197395) (Na₂S₂O₅). google.comprepchem.com The reaction with sodium sulfite, for instance, initially forms a sodium phenylhydrazine sulfonate intermediate, which is then hydrolyzed with acid to yield phenylhydrazine. prepchem.comchemicalbook.com

Diazotization: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O doubtnut.com

Reduction: C₆H₅N₂⁺Cl⁻ + 2Na₂SO₃ + 2H₂O → C₆H₅NHNHSO₃Na + Na₂SO₄ + NaCl + HCl

Hydrolysis: 2C₆H₅NHNHSO₃Na + 2HCl → 2C₆H₅NHNH₂·HCl + 2SO₂ + 2NaCl

Stannous chloride (SnCl₂) in the presence of hydrochloric acid is another effective reducing agent for the diazonium salt. doubtnut.comprepchem.com

Table 1: Comparison of Reducing Agents in Phenylhydrazine Synthesis

| Reducing Agent | Intermediate/Product | Key Conditions |

|---|---|---|

| Sodium Sulfite | Phenylhydrazine Sulfonate | Warming of the diazonium-sulfite mixture is essential. orgsyn.org |

| Stannous Chloride | Phenylhydrazine Hydrochloride | Reaction is typically carried out in the presence of HCl. doubtnut.com |

| Ammonium Bisulfite | Phenylhydrazine Derivative | Used in continuous flow processes. patsnap.com |

Electrochemical Reduction Approaches for Aryl Diazonium Salts to Phenylhydrazine

A more contemporary approach to the synthesis of phenylhydrazine involves the electrochemical reduction of aryl diazonium salts. This method offers a potentially more environmentally friendly and controlled alternative to chemical reducing agents. The electrochemical reduction of diazonium salts proceeds by the transfer of electrons to the diazonium cation, leading to the cleavage of the nitrogen-nitrogen triple bond and the formation of an aryl radical, which is then further reduced to form the hydrazine (B178648) derivative. researchgate.net

Research has shown that the reduction of aryldiazonium salts can occur in two single-electron steps, ultimately forming the corresponding aryl hydrazine. researchgate.net This method has been reported to provide a quantitative yield of phenylhydrazine. orgsyn.org The process involves the cathodic reduction of the diazonium salt at a controlled potential. The efficiency and outcome of the electrografting process can be controlled by adjusting parameters such as the applied potential and the duration of the electrolysis. nih.gov

Multi-Step Conversions from Aromatic Precursors (e.g., N-phenylurea pathway)

Beyond the direct diazotization of aniline, alternative multi-step synthetic routes from other aromatic precursors have been developed. One such pathway involves the use of N-phenylurea. This method comprises the following steps:

Preparation of N-phenylurea: Aniline is reacted with urea (B33335) in the presence of dilute hydrochloric acid. google.com

Chlorination: The resulting N-phenylurea is dissolved in ethanol (B145695) and treated with chlorine gas to yield chloroaminophenylurea. google.com

Rearrangement and Hydrolysis: The chloroaminophenylurea is then treated with a sodium hydroxide (B78521) solution, followed by extraction and distillation to obtain phenylhydrazine. google.com

This pathway provides an alternative starting point for the synthesis of phenylhydrazine, avoiding the direct use of sodium nitrite in the initial step.

Synthesis of Phenylhydrazine Sulfate (B86663) and Related Salts

Once phenylhydrazine free base is obtained, it can be readily converted into its various salt forms, including the sulfate salt, by reaction with the corresponding acid.

Specific Methods for Sulfate Salt Formation

The formation of phenylhydrazine sulfate is achieved by reacting phenylhydrazine with sulfuric acid. In a typical procedure, after the reduction of the diazonium salt and hydrolysis, the resulting phenylhydrazine is treated with sulfuric acid to precipitate this compound. For instance, in the synthesis of 4-sulfonate phenylhydrazine, after the reduction and hydrolysis steps, sulfuric acid is added to the reaction mixture to facilitate the formation of the sulfate salt. google.com The general principle involves the acid-base reaction between the basic phenylhydrazine and the strong acid, sulfuric acid, leading to the formation of the corresponding salt.

Continuous Flow Synthesis Processes for Phenylhydrazine Salts

To address the safety concerns and inefficiencies of traditional batch processing of diazonium salts, continuous flow synthesis has emerged as a superior alternative. google.comwipo.int Diazonium compounds are known for their thermal instability and potential for explosion, making their accumulation in large batch reactors a significant hazard. google.com

Continuous flow reactors, often microreactors, offer enhanced heat and mass transfer, precise control over reaction parameters, and minimize the volume of hazardous intermediates at any given time. researchgate.net In a typical continuous flow process for phenylhydrazine salts, the diazotization, reduction, and salt formation steps are integrated into a single, continuous operation. google.comwipo.intgoogle.com

Preparation of Substituted Phenylhydrazine Sulfates (e.g., 4-Sulfonamide Phenylhydrazine Hydrochloride)

The synthesis of substituted phenylhydrazine sulfates, such as 4-sulfonamide phenylhydrazine hydrochloride, is a significant process in the production of intermediates for pharmaceuticals. chemicalbook.com A common method for preparing 4-sulfonamidophenyl hydrazines involves the reaction of a hydrazine with a corresponding 4-substituted benzenesulfonamide (B165840) where the 4-substituent is an effective leaving group. googleapis.comgoogle.com A notable process for synthesizing 4-sulfonamidophenyl hydrazine hydrochloride starts with 4-chlorobenzenesulfonamide (B1664158) and hydrazine monohydrate. google.comgoogleapis.com

The reaction is typically carried out in the presence of water, and notably, the exclusion of organic solvents like dimethyl sulfoxide (B87167) has been found to produce a product with high purity and yield. googleapis.com The process involves heating a mixture of 4-chlorobenzenesulfonamide and an excess of hydrazine monohydrate. googleapis.comgoogle.com The molar ratio of hydrazine to the 4-substituted benzenesulfonamide is preferably in the range of 2:1 to 20:1, with a more preferred range of 5:1 to 10:1. googleapis.com The reaction mixture is heated to reflux for an extended period, after which the product can be crystallized by cooling. googleapis.comgoogle.com

Following the formation of the 4-sulfonamidophenyl hydrazine free base, it is converted to the hydrochloride salt. This is achieved by reacting the free base with hydrogen chloride, typically in the form of aqueous hydrochloric acid. google.comgoogleapis.com To ensure the removal of any unreacted starting material, the solid free base is often washed with a nonaqueous solvent that can dissolve the 4-substituted benzenesulfonamide before the reaction to form the hydrochloride. googleapis.comgoogle.com The final hydrochloride product is then precipitated, filtered, and dried. googleapis.comgoogleapis.com

For instance, a batch process can be initiated by charging a reactor with 4-chlorobenzenesulfonamide and hydrazine monohydrate. google.comgoogleapis.com After refluxing for approximately 40 hours, the mixture is cooled to crystallize the free base. The resulting filter cake is then treated with methanol (B129727) and hydrochloric acid to form the hydrochloride salt, which is subsequently dissolved by heating and then precipitated upon cooling. googleapis.comgoogle.comgoogleapis.com

Table 1: Example Batch Process Parameters for 4-Sulfonamidophenyl Hydrazine Hydrochloride Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 4-Chlorobenzenesulfonamide |

| Reagent | Hydrazine Monohydrate |

| Molar Ratio (Hydrazine:Sulfonamide) | ~7.7:1 |

| Reaction Temperature | Reflux (121°C) |

| Reaction Time | 40 hours |

| Conversion Rate | 93% |

| Final Product | 4-Sulfonamidophenyl Hydrazine Hydrochloride |

Data derived from a representative synthesis process. googleapis.comgoogle.com

Green Chemistry Considerations in Phenylhydrazine Synthesis

Waste Minimization and Resource Recovery in Industrial Production Processes

The industrial production of phenylhydrazine and its derivatives, while crucial, often generates significant waste streams, prompting the development of greener manufacturing processes focused on waste minimization and resource recovery. mdpi.commdpi.com A key area of concern is the large volume of liquid waste produced, which can be approximately 10 tons for every ton of phenylhydrazine hydrochloride (PHH) manufactured. mdpi.comresearchgate.net This effluent is typically highly acidic and contains residual product, byproducts, and various inorganic salts. mdpi.commdpi.comresearchgate.net

Innovative approaches have been developed to address this challenge, focusing on the recovery of valuable materials from the waste stream. One effective method involves a liquid ammonia (B1221849) neutralization process followed by extraction-reextraction to recover residual PHH. mdpi.comresearchgate.net In this process, the acidic effluent is neutralized with liquid ammonia, which converts the dissolved PHH into its free base, phenylhydrazine (PHZ). mdpi.com The PHZ can then be extracted using an organic solvent. Subsequently, reextraction with concentrated hydrochloric acid converts the PHZ back into PHH, which can be crystallized and recovered. mdpi.comresearchgate.net This technique has demonstrated high recovery rates of up to 90.0%. mdpi.comresearchgate.net

Table 2: Recovered Resources from Phenylhydrazine Hydrochloride Production Effluent

| Recovered Material | Recovery Method | Potential Reuse |

|---|---|---|

| Phenylhydrazine Hydrochloride | Liquid Ammonia Neutralization & Extraction-Reextraction | Recycled as product |

| Mixed Ammonium Salts | Evaporation, Concentration & Crystallization | Raw material for compound fertilizer |

| Condensed Water | Evaporation & Cooling | Recycled as process water |

This data illustrates the potential for a circular economy approach in chemical manufacturing. mdpi.com

Development of Environmentally Benign Catalytic Systems for Phenylhydrazine-Mediated Reactions

The development of environmentally benign catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous reagents and solvents with more sustainable alternatives. In the context of reactions involving phenylhydrazine, such as the synthesis of phenylhydrazones, significant progress has been made in creating efficient and reusable catalysts. Phenylhydrazones are valuable compounds with various biological activities, and their synthesis traditionally involves acid catalysts and undesirable solvents. researchgate.netnih.gov

One promising green approach utilizes nanostructured diphosphate (B83284) (Na2CaP2O7) as a heterogeneous catalyst for the synthesis of phenylhydrazone derivatives in solvent-free conditions. researchgate.net This method offers several advantages, including the use of a small amount of catalyst that can be easily recovered and reused multiple times without a significant loss in its catalytic activity. The reaction proceeds efficiently under these conditions, producing high yields of the desired products. researchgate.net

Another innovative and environmentally friendly technique for promoting phenylhydrazine-mediated reactions is the use of high hydrostatic pressure (HHP). nih.gov HHP has been successfully applied to the synthesis of substituted diaryl-hydrazones without the need for solvents or acid catalysts. This method can produce nearly quantitative yields, simplifying the isolation of the final products. The application of pressure in cycles of compression and decompression has been found to be particularly effective in activating the reaction. nih.gov

These advancements in catalytic systems represent a significant step towards more sustainable chemical manufacturing. By eliminating the need for hazardous solvents and catalysts, these methods reduce the environmental footprint of the synthetic process, minimize waste generation, and align with the principles of green chemistry. researchgate.netnih.gov The development of such robust and recyclable catalytic systems is crucial for the future of clean organic reactions. researchgate.net

Table 3: Comparison of Catalytic Systems for Phenylhydrazone Synthesis

| Catalytic System | Key Features | Environmental Benefits |

|---|---|---|

| Nanostructured Diphosphate (Na2CaP2O7) | Heterogeneous, reusable catalyst | Solvent-free conditions, catalyst recyclability |

| High Hydrostatic Pressure (HHP) | Solvent- and catalyst-free | Eliminates need for solvents and acid catalysts, high yields |

This table highlights modern approaches to greening phenylhydrazine-mediated reactions. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Phenylhydrazine Systems

Fundamental Reaction Mechanisms Involving the Hydrazine (B178648) Moiety

The reactivity of the phenylhydrazine (B124118) moiety is central to its utility in organic synthesis and other chemical applications. The nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms confer both nucleophilic and reducing properties to the molecule.

Phenylhydrazine and its derivatives are classical reagents for the characterization of aldehydes and ketones. chemicalbook.comwikipedia.org The reaction proceeds through a nucleophilic addition-elimination mechanism, also known as a condensation reaction, to form a stable, crystalline product called a phenylhydrazone. organicmystery.comyoutube.com This reaction is highly reliable for identifying carbonyl compounds. chemicalbook.com

Table 1: General Reaction of Phenylhydrazine with Aldehydes and Ketones

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Phenylhydrazine | Aldehyde/Ketone | Acid (e.g., Acetic Acid) | Phenylhydrazone + Water |

This interactive table summarizes the key components of the carbonyl derivatization reaction.

The oxidation of phenylhydrazine is a complex process that can proceed through various pathways, often involving radical intermediates, depending on the oxidizing agent and reaction conditions. nih.govrsc.org The oxidation can be initiated by metallic oxides, such as silver oxide, or even by air. rsc.org

Key intermediates identified in the oxidation of phenylhydrazine include the phenylhydrazyl radical, phenyldiazene (B1210812) (also known as phenyldiimide), and the benzenediazonium (B1195382) ion. nih.govrsc.org The autoxidation of phenylhydrazine can also produce superoxide (B77818) radicals and hydrogen peroxide. nih.govcdnsciencepub.com The formation of these reactive species can be explained by the homolytic and heterolytic breakdown of an intermediate like phenyldiimide. rsc.org These radicals are highly reactive and can lead to a variety of products. For instance, the oxidation of phenylhydrazine with lead tetra-acetate can yield benzene, azobenzene, and biphenyl. rsc.org Similarly, oxidation with metallic oxides in aromatic solvents can produce diaryls through the action of phenyl radicals. rsc.org

The oxidation process is often autocatalytic, and the presence of exogenous benzenediazonium ion can accelerate the reaction by reacting with phenylhydrazine to form a highly reactive intermediate, possibly phenyldiazene. nih.gov

Table 2: Intermediates and Products in Phenylhydrazine Oxidation

| Intermediate Species | Common Products |

| Phenylhydrazyl radical | Benzene |

| Phenyldiazene (Phenyldiimide) | Azobenzene |

| Benzenediazonium ion | Biphenyl |

| Superoxide radical | Diaryls |

| Hydrogen peroxide | Nitrogen |

This interactive table lists the key intermediates and final products observed during the oxidative transformation of phenylhydrazine.

Phenylhydrazine and its derivatives can act as effective reducing agents. acs.org This property is utilized in various applications, including the reduction of high-valent metal ions. A significant area of research has been the use of phenylhydrazine to reduce actinide species, such as Neptunium(VI) (Np(VI)), in the context of spent nuclear fuel reprocessing. acs.orgacs.org

Influence of Reaction Conditions on Phenylhydrazine Reactivity

The chemical behavior of phenylhydrazine is highly dependent on the reaction environment. Factors such as pH, the presence of catalysts, and the electronic nature of substituents on the phenyl ring can significantly influence reaction pathways and product selectivity.

Acid catalysis plays a crucial role in many reactions involving phenylhydrazine. Strong acids like sulfuric acid and hydrochloric acid can act as proton sources, catalysts, and reaction media. Phenylhydrazine, being a weak base, readily reacts with strong acids in a neutralization reaction to form a stable, crystalline salt. With sulfuric acid, it forms phenylhydrazinium sulfate (B86663).

Sulfuric acid is particularly versatile, also functioning as a powerful dehydrating agent, which can drive reaction equilibria towards the desired products by removing water. In the Fischer indole (B1671886) synthesis, an acid catalyst is used to facilitate the reaction between phenylhydrazine and an aldehyde or ketone to form an indole ring system. chemicalbook.comelampharma.com The choice of acid can be important; for example, the synthesis of certain nitro-substituted indoles is achieved using a mixture of acetic acid and hydrochloric acid. Kinetic studies of reactions in aqueous sulfuric acid have shown that the observed pseudo-first-order rate constants can increase steeply with acid concentration. rsc.org The preparation of phenylhydrazine itself often involves diazotization of aniline (B41778) in the presence of hydrochloric acid, followed by reduction. chemicalbook.comwikipedia.org The resulting phenylhydrazine can then be converted to its sulfate salt with sulfuric acid for stability and storage. smolecule.com

Substituents on the phenyl ring can dramatically alter the reactivity of the phenylhydrazine molecule through electronic effects. asianpubs.org Electron-withdrawing groups, such as the nitro group (-NO2), significantly influence the molecule's properties and reactivity.

For instance, 4-nitrophenylhydrazine (B89600) is a highly valued reagent in organic chemistry, largely due to the electron-withdrawing nature of the nitro group. This makes it a key reagent for the derivatization and determination of carbonyl compounds. noaa.govchemimpex.com The reaction of substituted acetophenones with phenylhydrazine has been studied, and the rate data fitted into the extended linear free energy relationship (LFER) equation to evaluate inductive and resonance substituent constants. asianpubs.org

Reactivity with Specific Organic Functional Groups

The reactivity of phenylhydrazine is largely centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The subsequent subsections detail the outcomes of these reactions with different classes of organic compounds.

Phenylhydrazine reacts with aldehydes and ketones in a condensation reaction to form phenylhydrazones. youtube.comvedantu.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule. youtube.com The resulting phenylhydrazone contains a C=N-NH-Ph functional group. wikipedia.org

The mechanism involves the initial attack of the nucleophilic nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable phenylhydrazone product. youtube.com These reactions are often carried out under acidic conditions, which catalyze the dehydration step. researchgate.net

The rate of hydrazone formation is influenced by several factors, including the electronic and steric properties of the carbonyl compound and the pH of the reaction medium. nih.gov Aldehydes generally react faster than ketones due to less steric hindrance around the carbonyl group. nih.gov The formation of phenylhydrazones is a widely used method for the characterization and identification of aldehydes and ketones, as the products are often crystalline solids with sharp melting points. youtube.com

Table 1: Reactivity of Phenylhydrazine with Various Aldehydes

| Aldehyde | Product | Reaction Conditions |

| Benzaldehyde | Benzaldehyde phenylhydrazone | Grinding at room temperature |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde phenylhydrazone | Grinding at room temperature |

| 4-Nitrobenzaldehyde (B150856) | 4-Nitrobenzaldehyde phenylhydrazone | Grinding at room temperature |

| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde phenylhydrazone | Grinding at room temperature |

This table is based on data from a study on the synthesis of aldehyde phenylhydrazones. researchgate.net

Phenylhydrazine reacts with reducing sugars, which contain a free aldehyde or ketone group, to form characteristic crystalline derivatives called osazones. ajgreenchem.comwikipedia.org This reaction, first developed by Emil Fischer, is a cornerstone in carbohydrate chemistry for the identification and differentiation of monosaccharides. chemistnotes.com

The formation of an osazone requires three equivalents of phenylhydrazine for each molecule of a reducing sugar. mgcub.ac.in The reaction proceeds in several steps. First, one molecule of phenylhydrazine condenses with the carbonyl group of the sugar to form a phenylhydrazone. In the second step, a second molecule of phenylhydrazine oxidizes the adjacent hydroxyl group to a carbonyl group. This newly formed carbonyl group then reacts with a third molecule of phenylhydrazine to form a second hydrazone linkage, resulting in the osazone. During this process, one molecule of phenylhydrazine is reduced to aniline and ammonia (B1221849). mgcub.ac.in

A key feature of osazone formation is that it involves the first two carbon atoms of the sugar chain. mgcub.ac.in Consequently, epimeric sugars that differ only in the configuration at the second carbon atom, such as D-glucose and D-mannose, yield the same osazone. mgcub.ac.in Similarly, D-fructose, a ketose, also forms the same osazone as D-glucose and D-mannose. mgcub.ac.in The characteristic crystalline shapes and melting points of osazones serve as a valuable tool for identifying different sugars. ajgreenchem.comaakash.ac.in

Table 2: Crystalline Forms of Osazones from Different Sugars

| Sugar | Osazone Name | Crystalline Shape |

| Glucose, Fructose (B13574), Mannose | Glucosazone | Broomstick or needle-shaped |

| Galactose | Galactosazone | Rhombic-plate shaped |

| Lactose | Lactosazone | Powder puff-shaped |

| Maltose | Maltosazone | Petal-shaped |

This table is based on descriptions of the appearance of various osazones. wikipedia.org

Phenylhydrazine and its derivatives are utilized as derivatizing agents to enhance the detection and analysis of carboxyl-containing metabolites in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov The derivatization process involves the coupling of the hydrazine moiety to the carboxyl group of the metabolite.

This reaction typically requires an activating agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to convert the carboxylic acid into a more reactive intermediate. nih.govthermofisher.com This intermediate then readily reacts with the nucleophilic phenylhydrazine to form a stable hydrazide derivative. thermofisher.com The addition of the phenylhydrazine tag to the metabolite improves its chromatographic properties and ionization efficiency in mass spectrometry, leading to increased sensitivity and better separation. acs.orgacs.org

Derivatization with substituted phenylhydrazines, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), has been shown to be particularly effective for the analysis of a wide range of metabolites, including organic acids, amino acids, and fatty acids. nih.govacs.orgacs.org This approach allows for the simultaneous analysis of metabolites containing not only carboxyl groups but also carbonyl and phosphate (B84403) groups. acs.org

Information regarding the specific reaction of phenylhydrazine with the periodate (B1199274) degradation products of glycosyl sulfones is limited in the provided search results. However, based on general chemical principles and related reactions, some inferences can be made.

Periodate oxidation of glycosyl structures cleaves the carbon-carbon bonds between adjacent hydroxyl groups, resulting in the formation of dialdehyde (B1249045) products. osti.gov For instance, the periodate oxidation of nucleosides yields dialdehydes. osti.gov These resulting aldehyde groups are reactive towards phenylhydrazine.

It is expected that phenylhydrazine would react with the aldehyde groups of the periodate-oxidized glycosyl sulfones to form bis-phenylhydrazones, similar to its reaction with the periodate oxidation products of nucleosides. osti.gov Each of the two aldehyde groups would undergo a condensation reaction with a molecule of phenylhydrazine to form a hydrazone linkage. This derivatization could be useful for the characterization and analysis of the structure of the original glycosyl sulfone. Further reaction of these bis-phenylhydrazones with excess phenylhydrazine could potentially lead to the cleavage of the molecule and the formation of smaller fragments, as observed with periodate-oxidized nucleosides. osti.gov

Applications of Phenylhydrazine Systems in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

The bifunctional nature of phenylhydrazine (B124118), possessing both a nucleophilic hydrazine (B178648) moiety and an aryl group, makes it an ideal starting material for building a wide array of nitrogen-containing heterocyclic rings. Its reactions often proceed through condensation followed by intramolecular cyclization, leading to stable aromatic systems of significant interest in medicinal and materials chemistry.

One of the most classic and enduring reactions in organic chemistry is the Fischer indole (B1671886) synthesis, which produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. nih.govwikipedia.orgbyjus.com Discovered in 1883 by Emil Fischer, this reaction remains a cornerstone for the synthesis of substituted indoles, a scaffold found in numerous pharmaceuticals, including the triptan class of antimigraine drugs. nih.govwikipedia.orgtestbook.com

The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org The process begins with the condensation of phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then isomerizes to an enamine tautomer. alfa-chemistry.comminia.edu.eg Following protonation, the key step occurs: a wikipedia.orgwikipedia.org-sigmatropic rearrangement that breaks the N-N bond and forms a new C-C bond. byjus.comalfa-chemistry.com The resulting diimine intermediate subsequently undergoes cyclization and the elimination of an ammonia (B1221849) molecule to yield the final, energetically favorable aromatic indole. wikipedia.orgminia.edu.eg Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the indole ring. nih.govwikipedia.org

The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of indole derivatives, as the substitution pattern can be controlled by the choice of both the substituted phenylhydrazine and the carbonyl component. byjus.comthermofisher.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate phenylhydrazone. byjus.comthermofisher.com

| Reactants | Catalyst | Key Intermediate | Product |

| Phenylhydrazine | Brønsted or Lewis Acid | Phenylhydrazone | Indole |

| Substituted Phenylhydrazine | Acid (e.g., HCl, ZnCl₂) | Substituted Phenylhydrazone | Substituted Indole |

| Phenylhydrazine + Ketone | Acid (e.g., H₂SO₄, PPA) | Ketone Phenylhydrazone | 2,3-Disubstituted Indole |

| Phenylhydrazine + Aldehyde | Acid (e.g., BF₃) | Aldehyde Phenylhydrazone | 3-Substituted Indole |

This table summarizes the general components of the Fischer Indole Synthesis.

Phenylhydrazine is a fundamental building block for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. These five-membered heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. The most common synthetic strategy involves the cyclocondensation reaction between a hydrazine and a precursor molecule containing two electrophilic centers in a 1,3-relationship. mdpi.comnih.gov

From 1,3-Diketones: The reaction of phenylhydrazine with 1,3-dicarbonyl compounds is a direct and efficient method for preparing substituted pyrazoles. mdpi.comnih.govdergipark.org.tr The reaction proceeds by initial condensation at one carbonyl group to form a hydrazone, followed by intramolecular cyclization via attack of the terminal nitrogen on the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. organic-chemistry.org This approach offers a high degree of control over the substitution pattern of the final product. mdpi.comnih.gov

From Chalcones (α,β-Unsaturated Ketones): Chalcones react with phenylhydrazine to form pyrazolines. nih.govresearchgate.netrevistabionatura.org In this reaction, the hydrazine acts as a nucleophile, typically adding to the β-carbon of the unsaturated system (Michael addition). The resulting intermediate then undergoes intramolecular cyclization by condensation between the nitrogen and the carbonyl carbon, followed by dehydration to yield the 2-pyrazoline (B94618) ring. nih.govbibliomed.org These reactions can be carried out under various conditions, sometimes using catalysts to improve yields and reaction times. nih.gov

| Precursor | Reagent | Product | Key Features |

| 1,3-Diketone | Phenylhydrazine | 1,3,5-Substituted Pyrazole | Direct cyclocondensation, typically high yield. mdpi.comnih.gov |

| Chalcone | Phenylhydrazine | 1,3,5-Trisubstituted Pyrazoline | Michael addition followed by intramolecular cyclization. nih.govresearchgate.net |

| Ethyl Acetoacetate | Phenylhydrazine | Phenylpyrazolone | Condensation and cyclization, forms a key pharmaceutical intermediate. mdpi.comnih.govresearchgate.net |

| Acetylenic Ketones | Phenylhydrazine | Regioisomeric Pyrazoles | Can lead to a mixture of products depending on reaction conditions. nih.gov |

This table illustrates the synthesis of pyrazole and pyrazoline rings from various precursors using phenylhydrazine.

Phenylhydrazine derivatives are also instrumental in the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles.

Thiazoles: The synthesis of 2-hydrazinyl-thiazole derivatives often proceeds via the Hantzsch thiazole (B1198619) synthesis. nih.gov This typically involves the reaction of a thiosemicarbazone with an α-halocarbonyl compound. nih.govnih.gov Phenylhydrazine can be used to prepare the necessary phenylthiosemicarbazide, which is then condensed with a carbonyl compound to form the thiosemicarbazone intermediate. This intermediate undergoes cyclization with an α-haloketone to furnish the thiazole ring. nih.govmdpi.com

Thiadiazoles: For the synthesis of 1,3,4-thiadiazoles, a common precursor is a thiosemicarbazide (B42300) derivative. sbq.org.br Phenylhydrazine can be converted to its corresponding thiosemicarbazide, which can then be cyclized with various reagents. rroij.com For instance, cyclization with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-thiadiazoles. rroij.com Another route involves the oxidative cyclization of thiosemicarbazones. bu.edu.eg

The synthetic utility of phenylhydrazine extends to a variety of other important heterocyclic systems.

Triazoles: Phenylhydrazine derivatives can serve as precursors in the formation of 1,2,3-triazole rings. For example, they can be incorporated into intermediates that undergo cyclization to form the triazole core, often as part of a larger, multi-ring system. mdpi.comnih.gov

Quinoxalinones: Phenylhydrazine hydrochloride has been employed in the direct C-H arylation of quinoxalin-2(1H)-ones. rsc.org This visible-light-promoted reaction allows for the selective introduction of a phenyl group at the C3 position of the quinoxalinone ring system without the need for a directing group, providing a modern and efficient route to these valuable compounds. rsc.org

Oxazepines: The synthesis of seven-membered oxazepine rings can be achieved through the cycloaddition of Schiff bases (imines) with anhydrides like phthalic or maleic anhydride (B1165640). uokerbala.edu.iqresearchgate.netechemcom.com Phenylhydrazine can be condensed with aldehydes or ketones to form the necessary hydrazone (a type of imine), which then undergoes a [2+5] cycloaddition reaction with the anhydride to construct the bis-1,3-oxazepine-4,7-dione framework. uokerbala.edu.iq

Carbon-Carbon Bond Formation and Arylation Reactions

Beyond its role in heterocycle synthesis, phenylhydrazine is emerging as a valuable reagent in modern C-C bond-forming reactions, particularly in metal-free arylation strategies.

A significant advance in sustainable chemistry is the development of C-H functionalization reactions that avoid the use of transition metal catalysts. Phenylhydrazine hydrochloride has been identified as an effective aryl source in such transformations. rsc.org In a notable example, a visible light-induced, photocatalyst-mediated reaction enables the direct C3-arylation of quinoxalin-2(1H)-ones. rsc.org

The proposed mechanism involves the photocatalyst (Eosin Y) and a potassium iodide (KI) synergist promoting the cleavage of the C-N bond in phenylhydrazine under light excitation. This generates a phenyl radical in situ. rsc.org This highly reactive radical then attacks the electron-deficient quinoxalin-2(1H)-one via a Minisci-type radical substitution reaction, leading to the formation of a new carbon-carbon bond and the desired 3-aryl-quinoxalin-2(1H)-one with high selectivity. rsc.org This protocol represents a simple, efficient, and environmentally friendly method for direct C-H arylation.

Synthesis of Asymmetrical Diaryl Compounds

The synthesis of asymmetrical diaryl compounds, or biaryls, is a fundamental objective in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Phenylhydrazine derivatives have emerged as valuable precursors in modern cross-coupling methodologies to achieve this goal.

One prominent strategy involves the use of N'-protected arylhydrazines in palladium-catalyzed Suzuki cross-coupling reactions. For instance, N'-tosyl arylhydrazines have been successfully coupled with various organoboron reagents to produce biaryl compounds in high yields nih.gov. Similarly, N'-mesyl arylhydrazines undergo efficient palladium-catalyzed Suzuki cross-coupling with aryl boronic acids, proceeding through a C–N bond cleavage mechanism under mild conditions to afford the desired biaryl products rsc.org.

These reactions leverage the reactivity of the phenylhydrazine moiety, which, after suitable activation, can act as an arylating agent. The process typically involves a catalytic cycle where the palladium catalyst facilitates the coupling between the aryl group from the phenylhydrazine derivative and the aryl group from the boronic acid, forming a new carbon-carbon bond nih.govrsc.org. The use of readily available and stable phenylhydrazine derivatives makes this an attractive and general method for constructing unsymmetrical biaryl systems nih.gov.

Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling using Phenylhydrazine Derivatives This table is based on data from cited research articles.

| Phenylhydrazine Derivative | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| N'-Tosyl arylhydrazine | Arylboronic acid | Palladium catalyst | Asymmetrical Biaryl |

Stereoselective Transformations and Chiral Compound Synthesis Utilizing Phenylhydrazine Derivatives

Phenylhydrazine derivatives are instrumental in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. This is often achieved by converting prochiral substrates, such as ketones and aldehydes, into chiral products with high enantioselectivity.

A key application lies in the formation of chiral N-acylhydrazones, which serve as versatile intermediates. These are synthesized by condensing a chiral hydrazine derivative with a carbonyl compound researchgate.net. The resulting hydrazone can then undergo stereoselective addition reactions with various nucleophiles. The chirality of the hydrazine auxiliary directs the approach of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product researchgate.netresearchgate.net.

For example, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has been developed as a general and convenient method for producing chiral fluorinated hydrazines with up to 94% enantioselectivity . The success of these stereoselective transformations often depends on the choice of catalyst and reaction conditions. Lewis acids, for instance, can coordinate to the N-acylhydrazone, activating it for nucleophilic attack and enhancing the facial selectivity of the reaction researchgate.net. The resulting adducts can be subsequently cleaved at the N-N bond to yield chiral amines, which are valuable building blocks in pharmaceutical synthesis researchgate.net.

Role as Key Intermediates in Complex Molecule Construction

Phenylhydrazine sulfate (B86663) and its free base form, phenylhydrazine, are foundational intermediates in the chemical industry, providing the structural backbone for a multitude of complex organic molecules.

Precursors for Dyes and Pigments Synthesis

Historically and presently, phenylhydrazine is a cornerstone in the synthesis of dyes and pigments nbinno.comnih.govtheasengineers.com. Its reactivity is central to the formation of azo dyes, which represent the largest class of synthetic colorants used globally nbinno.com. The synthesis typically involves diazotization and coupling reactions, where the phenylhydrazine moiety is transformed to create the chromophoric azo group (-N=N-) that is responsible for the color of the dye nbinno.com.

Furthermore, phenylhydrazine is the key reactant in the Fischer indole synthesis, a versatile method for preparing indoles wikipedia.orgchemicalbook.com. These indole derivatives are not only important in pharmaceuticals but also serve as crucial intermediates for a variety of dyes wikipedia.org. The process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then rearranges to form the indole ring system chemicalbook.com. This reaction has enabled the production of a vast palette of colors with desirable properties like high tinctorial strength and excellent lightfastness nbinno.com.

Chemical Intermediates for Agrochemicals

Phenylhydrazine is a vital building block in the agrochemical industry, used in the synthesis of a range of pesticides, including insecticides, fungicides, and herbicides patsnap.comgoogle.comgoogle.com. Its derivatives are incorporated into the molecular structure of active ingredients that protect crops from pests and diseases.

A notable application is in the synthesis of phenylhydrazone derivatives that exhibit potent antifungal activity. By reacting substituted phenylhydrazines with ketones, researchers have developed compounds effective against common plant pathogenic fungi such as Botrytis cinerea and Rhizoctonia solani nih.gov. For example, specific phenylhydrazone derivatives containing carbonic acid ester groups have shown antifungal efficacy comparable to commercial fungicides nih.gov. Phenylhydrazine is also used to synthesize intermediates for organophosphorus insecticides like Hostathion and other pesticides such as famoxadone (B114321) and triazoles google.com. The versatility of phenylhydrazine allows for the creation of a diverse library of agrochemical candidates with varied modes of action nih.gov.

Reagents in Polymer Materials Science and Charge Transfer Material Development

The applications of phenylhydrazine derivatives extend into materials science, particularly in the development of novel polymers and charge-transfer materials patsnap.com. Substituted phenylhydrazine compounds are utilized in these industries due to their electronic properties and reactivity patsnap.com.

In polymer science, phenylhydrazine can be incorporated into polymer backbones through copolymerization. For instance, a copolymer of phenylhydrazine hydrochloride and 4,4′-diaminodiphenyl sulfone has been synthesized, yielding a material with notable electrical conductivity (2.14 x 10⁻² S cm⁻¹) and solubility in common organic solvents e-journals.in. Similarly, terpolymers incorporating phenylhydrazine, such as p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF), have been synthesized for potential material applications nih.gov.

Phenylhydrazine derivatives are also investigated for their role in charge-transfer materials. They have been explored as reductants for tin-lead perovskite precursors, which are used in the fabrication of solar cells rsc.org. The ability of phenylhydrazine derivatives to participate in redox reactions makes them suitable for modifying the electronic properties of materials, which is crucial for applications in electronics and optoelectronics rsc.orgresearchgate.net.

Theoretical and Computational Studies on Phenylhydrazine Systems

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the behavior of phenylhydrazine (B124118) and its derivatives. These methods model the electronic structure of the molecule to predict its properties and reactivity.

Density Functional Theory (DFT) has become a primary computational method for studying phenylhydrazine systems due to its balance of accuracy and computational efficiency. DFT is widely used to optimize molecular geometries, predict vibrational frequencies, and explore electronic properties. nih.gov For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the structural and electronic properties of substituted piperidone phenyl hydrazines. bookpi.org

DFT is also instrumental in elucidating reaction mechanisms. Studies have employed DFT to investigate the initial steps of reactions involving phenylhydrazine, such as its interaction with silicon surfaces or its role in the oxidative denaturation of hemoglobin. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, DFT can map out the most plausible pathways for chemical transformations. researchgate.netmdpi.com For example, research on the degradation of unsymmetrical dimethylhydrazine (a related compound) by OH radicals used DFT to identify potential by-products and reaction pathways, highlighting the importance of solvent effects in such calculations. mdpi.com These theoretical investigations provide a foundational understanding for various applications, from materials science to biochemistry. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity and basicity. youtube.commalayajournal.org Conversely, the LUMO, the orbital most likely to accept electrons, relates to the molecule's electrophilicity. youtube.commalayajournal.org

The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nih.govmalayajournal.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer interaction within the molecule is a key aspect of its reactivity. nih.gov

Computational studies on phenylhydrazine derivatives have calculated these FMO energies to predict their behavior. For example, in a study of a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF), the HOMO was found to be -4.786 eV and the LUMO was -0.318 eV, resulting in an energy gap of 4.468 eV, indicating good reactivity. nih.gov

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -4.786 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| ELUMO | -0.318 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.468 | Indicates chemical reactivity and polarizability; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | 2.234 | Measures resistance to change in electron distribution; a low value supports reactivity. |

| Chemical Softness (S) | 0.224 | The reciprocal of hardness; a higher value indicates greater reactivity and biological activity. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within and between molecules. nih.gov It provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals corresponding to the familiar Lewis structure representation of core electrons, lone pairs, and bonds. nih.govnih.gov

The analysis focuses on orbital interactions, atomic charges, and their effects on the structure and stability of the molecule. nih.gov A key aspect of NBO analysis is the study of delocalization effects, often quantified through second-order perturbation theory. This reveals stabilizing interactions between a filled (donor) NBO and an empty (acceptor) NBO. These "hyperconjugative" interactions, such as those between a lone pair (LP) and an antibonding orbital (σ* or π*), are crucial for understanding molecular stability and the nature of chemical bonds. nih.gov In studies of phenylhydrazine derivatives and related tautomeric systems, NBO analysis has been used to shed light on electron delocalization, H-bonding, and other non-covalent effects that govern their structure and reactivity. nih.govnih.gov

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for visualizing regions of high electron localization, providing a clear picture of charge distribution that aligns with chemical intuition. wikipedia.orguliege.be ELF maps distinguish the core, valence, and bonding regions of a molecule. wikipedia.org It measures the likelihood of finding an electron near a reference electron, thereby mapping out areas corresponding to covalent bonds, lone pairs, and atomic shells. wikipedia.orgjussieu.fr

Localized Molecular Orbitals (LMOs) are obtained by transforming the delocalized (canonical) molecular orbitals into orbitals that are spatially confined to specific bonds or lone pairs. Both ELF and LMO analyses offer a "faithful visualization" of the Valence Shell Electron Pair Repulsion (VSEPR) theory in action. wikipedia.org For phenylhydrazine systems, these methods can be applied to analyze the charge distribution, identify the locations of lone pairs on the nitrogen atoms, and understand the nature of the covalent bonds within the phenyl ring and the hydrazine (B178648) moiety. researchgate.net This detailed view of electron density is essential for understanding the molecule's reactivity, particularly its nucleophilic sites. researchgate.net

Mechanistic Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for tracing the detailed steps of a chemical reaction, offering insights that are often difficult or impossible to obtain experimentally.

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional landscape known as the Potential Energy Surface (PES). wayne.edu The PES plots the energy of a molecular system as a function of its geometry. wayne.eduyoutube.com Valleys on this surface correspond to stable species (reactants, intermediates, and products), while the paths between these valleys represent the reaction pathways. wayne.edu The highest point along the lowest-energy path between two valleys is the transition state, and its energy height determines the activation energy of the reaction. wayne.edu

Computational chemists explore the PES to map out the Minimum Energy Path (MEP) that connects reactants to products. sciepub.com This process involves optimizing the geometries of stationary points (minima and transition states) on the surface. wayne.edu Techniques like DFT are used to calculate the energy at each point. chemalive.com For complex reactions involving phenylhydrazine, such as the Fischer indole (B1671886) synthesis or oxidation processes, PES mapping can reveal the sequence of bond-breaking and bond-forming events, identify key intermediates, and calculate reaction rates. amazonaws.comacs.orgresearchgate.net This detailed mechanistic information is crucial for optimizing reaction conditions and designing new synthetic routes. chemalive.comchemrxiv.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Phenylhydrazine-Mediated Reactions

Theoretical and computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions involving phenylhydrazine. These methods allow for the elucidation of reaction mechanisms and the factors that control reactivity, regioselectivity, and stereoselectivity.

One of the classic reactions involving phenylhydrazine is the formation of osazones from α-hydroxycarbonyl compounds. Computational studies have been employed to explain the long-standing problem of regioselectivity in this reaction. sciepub.com For instance, in the reaction of fructose (B13574) with phenylhydrazine, the reaction proceeds at the C-1 and C-2 positions rather than the C-2 and C-3 positions. Theoretical findings indicate that the key factor is the difference in the nature of the hydroxyl groups; the primary alcohol at C-1 leads to a more favorable reaction pathway compared to the secondary alcohol at C-3. sciepub.com The proposed mechanism involves a regioselective rearrangement of the initially formed fructose phenylhydrazone. sciepub.com

Phenylhydrazine's utility in organic synthesis is often marked by high regioselectivity under mild conditions. researchgate.net This is particularly evident in the synthesis of diverse heterocyclic scaffolds. researchgate.net The reactivity of the phenylhydrazine molecule stems from the nucleophilicity of the hydrazine unit, which readily attacks various electrophilic centers. researchgate.net

Structure-activity relationship studies, supported by computational models, also shed light on reactivity. For example, the rate of the initial reaction of phenylhydrazine with oxyhemoglobin is significantly influenced by substituents on the phenyl ring. Theoretical models can rationalize why halogen and alkyl groups in the ortho position decrease the reaction rate, while the same groups in the meta or para positions increase it. nih.gov This is attributed to the electronic and steric effects of the substituents on the hydrazino group's reactivity. nih.gov

Computational analysis using Density Functional Theory (DFT) helps in understanding the fundamental reactivity of phenylhydrazine systems. Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (Eg) is a crucial indicator of chemical reactivity and polarizability; a smaller gap generally implies higher reactivity. nih.gov For a terpolymer containing phenylhydrazine, DFT calculations revealed a low HOMO-LUMO gap, indicating high reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Phenylhydrazine-Containing Terpolymer nih.gov

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -4.786 | Indicates electron-donating capacity |

| LUMO Energy | -0.318 | Indicates electron-accepting capacity |

| Energy Gap (Eg) | 4.468 | Low gap suggests high reactivity and polarizability |

| Chemical Hardness | 2.234 | Low value supports high reactivity |

| Electronegativity | 2.552 | High value indicates ability to attract electrons |

Computational Design and Optimization of Novel Phenylhydrazine Derivatives

Computational methods are integral to the modern drug discovery and materials science landscape, enabling the rational design and optimization of novel phenylhydrazine derivatives with desired properties. These approaches significantly reduce the time and cost associated with experimental screening by predicting the biological activity or material characteristics of candidate molecules before synthesis.

A prominent example is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), to design potent antifungal agents. nih.gov In a study on phenylhydrazine-substituted tetronic acid derivatives, 3D-QSAR models were developed to correlate the molecular structures with their antifungal activity against Botrytis cinerea. nih.gov These models, which exhibited good predictive ability, provided insights into how steric, electrostatic, and other fields around the molecules influence their bioactivity. This information is crucial for guiding the synthesis of new derivatives with enhanced potency. nih.gov

The design of novel anticancer agents has also heavily relied on computational strategies. Phenylhydrazine derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The design process often involves identifying the essential pharmacophoric features of known inhibitors and using them as a template. Molecular docking simulations are then used to predict the binding modes and affinities of the newly designed phenylhydrazine derivatives within the active site of the target protein, allowing for the selection of the most promising candidates for synthesis and biological evaluation. nih.gov

Furthermore, computational design extends to the development of new antimicrobial agents. Phenylhydrazone derivatives have been identified as a class of compounds with a wide range of biological activities, including antibacterial and antifungal properties. preprints.org In silico predictions of physicochemical properties, guided by frameworks like Lipinski's rule of five, are often performed during the design phase to ensure that the novel compounds have drug-like characteristics, optimizing their potential for further development. preprints.org

Table 2: Predictive 3D-QSAR Model Statistics for Phenylhydrazine-Substituted Tetronic Acid Derivatives nih.gov

| Model | Cross-Validated q2 | Conventional r2 | Significance |

|---|---|---|---|

| CoMFA | 0.565 | 0.983 | Indicates a model with good predictive ability for antifungal activity. |

| CoMSIA | 0.823 | 0.945 | Indicates a robust model with strong predictive power. |

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are fundamental to establishing quantitative and qualitative relationships between the molecular structure of phenylhydrazine derivatives and their chemical reactivity or biological activity. These models provide a mechanistic understanding at the electronic level, guiding the strategic modification of molecules to achieve desired outcomes.

DFT calculations have been used to investigate the electronic structure of the parent phenylhydrazine molecule. These studies revealed a significant change in the orbital hybridization of the β-nitrogen atom upon electronic excitation from the ground state (S0) to the first excited state (S1). nih.gov The hybridization converts from sp3-like to sp2-like, suggesting that the lone pair of electrons on this nitrogen becomes involved in an extended p-p-π conjugation across the molecule in the excited state. nih.gov This fundamental insight into its electronic behavior helps explain the reactivity of the hydrazino group and its role in various chemical transformations.

Structure-activity relationship (SAR) studies, often rationalized by theoretical models, provide clear guidelines for designing more active compounds. In the development of antihypertensive agents based on a 1,3,4-thiadiazole (B1197879) scaffold derived from phenylhydrazine, it was found that the nature of the substituent on the aryl ring plays a critical role. taylorandfrancis.com The presence of an electron-donating group (e.g., -CH3) at the para position resulted in higher activity compared to an electron-withdrawing group (e.g., -Cl). taylorandfrancis.com Theoretical models can explain this by calculating the effect of these substituents on the electron density distribution and the molecule's ability to interact with its biological target.

Similarly, in the reaction between substituted phenylhydrazines and oxyhemoglobin, a clear SAR was established. nih.gov The reaction rate is sensitive to the position and electronic nature of the substituents on the phenyl ring. Theoretical models can quantify these effects, correlating parameters like Hammett constants of the substituents with the observed reaction kinetics, thereby providing a predictive framework for the reactivity of new derivatives.

The relationship between electronic structure and reactivity is further elucidated by analyzing molecular orbitals. As previously mentioned, the HOMO-LUMO energy gap is a key descriptor of reactivity. nih.gov Theoretical models that calculate these values for a series of phenylhydrazine derivatives can establish a direct structure-reactivity relationship. A lower energy gap often correlates with higher reactivity, allowing researchers to computationally screen derivatives and prioritize the synthesis of those predicted to be most reactive or biologically active. nih.govnanochemres.org

Emerging Research Frontiers and Future Directions in Phenylhydrazine Chemistry

Sustainable Chemical Synthesis and Catalysis Utilizing Phenylhydrazine (B124118) Derivatives

The drive towards green chemistry has spurred the development of more environmentally benign synthetic protocols involving phenylhydrazine. Researchers are exploring methods that minimize waste, reduce reaction times, and utilize reusable catalysts.

A notable advancement is the use of nanostructured diphosphate (B83284) (Na2CaP2O7) as a heterogeneous catalyst for the synthesis of phenylhydrazone derivatives. researchgate.net This solvent-free method offers high yields and the catalyst can be easily recovered and reused multiple times without a significant drop in its catalytic activity. researchgate.net Another sustainable approach involves the use of visible light-promoted photoredox catalysis for coupling reactions of phenylhydrazine, which provides a low-cost and readily available alternative to traditional transition metal-based catalysis. bohrium.com These methods align with the principles of green chemistry by offering efficient and eco-friendly reaction pathways. researchgate.net

Key Research Findings in Sustainable Synthesis:

Heterogeneous Catalysis: The synthesis of variously substituted phenylhydrazones has been achieved with high efficiency using a small amount of a nanostructured diphosphate catalyst under solvent-free conditions. researchgate.net

Photoredox Catalysis: Visible light can be used to promote the oxidative coupling of phenylhydrazine hydrochloride with 2H-indazole derivatives, using an organophotocatalyst under aerobic conditions. bohrium.com

Continuous Flow Synthesis: A continuous flow process for synthesizing phenylhydrazine salts has been developed, which integrates diazotization, reduction, and acidolysis salt formation into a single reactor. patsnap.com This method significantly shortens reaction times and improves safety compared to conventional batch processes. patsnap.com

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Nanostructured Diphosphate (Na2CaP2O7), Solvent-free | High yields, Reusable catalyst, Environmentally clean | researchgate.net |

| Photoredox Catalysis | Visible light, Organophotocatalyst (e.g., 4CzIPN) | Uses abundant light energy, Avoids transition metals | bohrium.com |

| Continuous Flow | Integrated reactor for multi-step synthesis | Shortened reaction time, Enhanced safety, High purity | patsnap.com |

Advanced Stereoselective and Asymmetric Transformations Facilitated by Phenylhydrazine Systems

The synthesis of enantiopure chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. nih.govmdpi.com Phenylhydrazine derivatives are increasingly used in asymmetric catalysis to create chiral compounds with high enantiomeric purity.

A significant area of research is the catalytic asymmetric hydrogenation of hydrazones derived from phenylhydrazine. For instance, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has been developed to produce chiral fluorinated hydrazines with high yields and excellent enantioselectivity (up to 94% ee). These chiral hydrazine (B178648) moieties are valuable building blocks for pharmaceuticals and agrochemicals. The development of such stereoselective transformations opens new avenues for synthesizing complex chiral molecules that were previously difficult to access. nih.gov

Development of Novel Heterocyclic Scaffolds and Complex Molecules via Phenylhydrazine Chemistry

Phenylhydrazine is a classic and indispensable reagent for the synthesis of heterocyclic compounds, a class of molecules central to drug discovery. wikipedia.orgrsc.orgnih.gov The Fischer indole (B1671886) synthesis, discovered in 1883, remains one of the most important methods for preparing substituted indoles from phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com

Modern research continues to expand the utility of phenylhydrazine in creating diverse heterocyclic systems. researchgate.net Beyond indoles, phenylhydrazine is used to construct other important scaffolds:

Pyrazoles and Pyrazolines: Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated ketones yields pyrazole (B372694) and pyrazoline derivatives, which are known for their wide range of biological activities. nih.gov

Phthalazines: Phenylhydrazine derivatives serve as key building blocks for synthesizing fused heterocyclic systems like phthalazines. scirp.orgresearchgate.net

Tetronic Acid Derivatives: Phenylhydrazine has been used to synthesize novel tetronic acid derivatives that have shown promising antifungal activity. nih.gov

The ability to generate a multitude of heterocyclic structures from a simple precursor highlights the enduring importance of phenylhydrazine in medicinal and synthetic organic chemistry. researchgate.netrsc.org

Innovations in Analytical Detection and Quantification Methods for Trace Phenylhydrazine and its Metabolites

Given that phenylhydrazine is a genotoxic impurity, highly sensitive and specific analytical methods are crucial for its detection at trace levels, especially in pharmaceutical substances. researchgate.netrsc.org Traditional methods often lack specificity due to interference from the drug matrix. rsc.org

Recent innovations have focused on enhancing sensitivity and selectivity:

HPLC with Pre-column Derivatization: A common strategy involves reacting phenylhydrazine with a derivatizing agent to shift its maximum UV absorption to the visible region, thereby reducing matrix interference. rsc.org For example, derivatization with 4-nitrobenzaldehyde (B150856) allows for detection limits as low as 0.008 µg/mL. rsc.org

LC-ICP-MS with Iodo Derivatization: A novel and highly sensitive method uses inductively coupled plasma-mass spectrometry (LC-ICP-MS) after derivatization with an iodine-containing reagent. This technique achieved a detection limit of 0.06 ppm for residual phenylhydrazine in antipyrine. nih.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC): GC methods, often involving derivatization to form phenylhydrazones, and TLC methods using fluorescent derivatives have also been developed for monitoring phenylhydrazine, particularly in industrial hygiene applications. nih.gov

These advanced analytical techniques are essential for ensuring the quality and safety of pharmaceutical products and for monitoring environmental and occupational exposure. researchgate.netwho.int

| Technique | Derivatization Reagent | Detection Limit | Application | Reference |

|---|---|---|---|---|

| HPLC-UV | 4-Nitrobenzaldehyde | 0.008 µg/mL | Residual analysis in drug substances | rsc.org |

| LC-ICP-MS | 2,3,5-Triiodobenzoyl chloride | 0.06 ppm | Quantitation in active pharmaceutical ingredients | nih.gov |

| TLC-Fluorescence | Fluorescamine | 200 pg per spot | Industrial hygiene air monitoring | nih.gov |

| Visible Spectrophotometry | - | ~1 ppm (for a 100-L air sample) | Workplace air monitoring | keikaventures.com |

Synergistic Integration of Theoretical and Experimental Methodologies for Comprehensive Chemical Understanding

Combining computational chemistry with experimental studies provides a deeper understanding of the reaction mechanisms, structures, and properties of phenylhydrazine and its derivatives. Theoretical calculations, such as those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can predict molecular geometries, vibrational frequencies, and electronic properties. sciforum.net

These theoretical insights complement experimental findings. For example, computational studies on N-(2-aminobenzoyl)-N'-phenyl hydrazine have shown good agreement between calculated structures and those determined by X-ray crystallography. sciforum.net In mechanistic studies, theoretical calculations help to elucidate complex reaction pathways, such as the initial reaction of phenylhydrazine with oxyhemoglobin, which is believed to proceed via a two-electron transfer. nih.govnih.gov The integration of theoretical and experimental approaches is crucial for understanding reaction kinetics and for the rational design of new synthetic transformations and novel molecules. mdpi.com

Q & A

Basic: What are the established synthesis routes for phenylhydrazine sulfate, and how do reaction conditions influence yield?

This compound is synthesized via diazotization of aniline with sodium nitrite in acidic media, followed by reduction and acidification. A common method involves reacting aniline with sulfuric acid and sodium nitrite to form a diazonium salt, which is reduced using sodium sulfite to yield phenylhydrazine sodium sulfonate. Subsequent acidification with sulfuric acid produces this compound .

Methodological Note : Optimizing pH (6.2–6.7) and temperature (80–85°C) during reduction improves yield. The sulfonate method (yields ~70–80%) is superior to stannous chloride reduction (<50%) due to fewer side reactions .

Basic: What analytical techniques are recommended for assessing this compound purity?

High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated method employs a C18 column, mobile phase of methanol-water (70:30), and detection at 254 nm. Sharp, symmetrical peaks indicate high purity and resolution . For quantification, iodate titration (0.1 N KIO₃) in hydrochloric acid with potentiometric endpoint detection is effective, though impurities (e.g., chloroform-soluble compounds) may require pretreatment .

Basic: What safety protocols are critical when handling this compound?

This compound is highly toxic (H301/H311/H331), carcinogenic (H350), and hazardous to aquatic life (H400). Key precautions:

- Use fume hoods and PPE (gloves, goggles).

- Store under inert gas to prevent oxidation.

- Neutralize spills with 10% sodium bicarbonate before disposal .

Methodological Note : Work in pairs, and monitor air exposure limits (NIOSH REL: 0.14 mg/m³) using 0.1 M HCl impinger sampling .

Advanced: How can researchers resolve contradictions in this compound synthesis yields across studies?

Discrepancies often arise from reductant choice and impurity control. For example:

- Sodium sulfite reduction yields higher purity (>98%) but requires strict pH control.

- Stannous chloride introduces Sn²⁺ residues, complicating purification .

Methodological Recommendation : Compare yields using kinetic studies (e.g., monitoring diazonium intermediate stability) and characterize byproducts via LC-MS. Evidence suggests sulfite-based methods are more reproducible .

Advanced: What mechanistic insights explain this compound’s role in oxidative stress studies?

Phenylhydrazine undergoes metal-catalyzed oxidation, generating superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and benzenediazonium ion. O₂⁻ propagates chain reactions, detectable via nitroblue tetrazolium reduction (inhibited by superoxide dismutase). Autocatalytic kinetics and O₂ consumption (measured polarographically) reveal intermediates like phenyldiazene .

Methodological Note : Use ESR spectroscopy to trap radicals (e.g., phenylhydrazyl) and UPLC-MS/MS to identify stable products (e.g., 320 nm-absorbing species) .

Advanced: How does this compound interact with metal ions in coordination chemistry?